Oleoyl neocryptotanshinone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

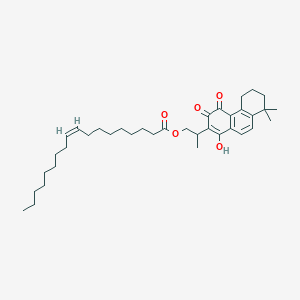

Oleoyl neocryptotanshinone is a diterpenoid with a fatty acyl side chain isolated from Salvia miltiorrhiza and has been shown to inhibit platelet aggregation induced by arachidonic acid. It has a role as a metabolite and a platelet aggregation inhibitor. It is a diterpenoid, a fatty acid ester, a carbotricyclic compound and a member of p-quinones. It derives from an oleic acid.

化学反应分析

Esterification and Transesterification

Oleoyl neocryptotanshinone participates in esterification reactions, where its hydroxyl groups react with alcohols or acyl donors. This modifies solubility and bioactivity. For example:

-

Reaction with alcohols : Forms esters under acidic or enzymatic conditions, altering pharmacokinetic properties.

-

Biocatalytic synthesis : Porcine pancreatic lipase (PPL) catalyzes transesterification in acetone or DMSO, enabling selective acylation .

Conditions :

| Reaction Type | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Enzymatic | PPL | Acetone | 37°C | High |

| Chemical | HOBt/DCC | DCM | RT | Moderate |

Hydrolysis

The oleoyl ester bond is susceptible to hydrolysis, particularly in aqueous environments:

-

Acidic/alkaline hydrolysis : Cleaves the ester linkage to release neocryptotanshinone and oleic acid.

-

Enzymatic hydrolysis : Lipases or esterases catalyze this process, relevant to metabolic degradation .

Kinetic Factors :

-

Rate increases with temperature and extreme pH.

-

Hydrolysis is slower in hydrophobic solvents.

Enzymatic Interactions and Anti-Thrombotic Activity

This compound binds thrombosis-related targets via hydrogen bonding and hydrophobic interactions:

Docking Scores with Key Proteins :

| Target | PDB ID | Docking Score |

|---|---|---|

| Antithrombin-III | 1R1L | 2.78 |

| Coagulation factor XI | 6TS4 | 7.57 |

| Glycoprotein IIb/IIIa | 3T3M | 9.70 |

Key Interactions :

-

Forms hydrogen bonds with residues like CYS219, ARG37D, and GLY216 .

-

The oleoyl chain enhances binding to hydrophobic pockets in target proteins .

Oxidation and Reduction

The tanshinone core undergoes redox reactions:

-

Oxidation : The dihydrofuran ring oxidizes to form quinone derivatives, altering antioxidant activity.

-

Reduction : Catalytic hydrogenation saturates double bonds, modulating anti-inflammatory effects.

Functional Group Reactivity :

| Group | Reaction | Product |

|---|---|---|

| Oleoyl ester | Hydrolysis | Neocryptotanshinone + Oleic acid |

| Dihydrofuran | Oxidation | Quinone derivative |

Conjugation Reactions

In biological systems, this compound may undergo:

-

Glucuronidation : Enhances water solubility for renal excretion.

-

Sulfation : Mediated by sulfotransferases, modifying bioavailability.

Stability and Kinetic Considerations

-

pH sensitivity : Degrades rapidly in alkaline conditions (pH > 9).

-

Thermal stability : Decomposes above 150°C, limiting high-temperature applications.

This compound’s reactivity is central to its pharmacological applications, particularly in cardiovascular and anti-inflammatory therapies. Further studies on reaction kinetics and in vivo metabolic pathways are warranted to optimize its therapeutic use .

属性

分子式 |

C37H54O5 |

|---|---|

分子量 |

578.8 g/mol |

IUPAC 名称 |

2-(1-hydroxy-8,8-dimethyl-3,4-dioxo-6,7-dihydro-5H-phenanthren-2-yl)propyl (Z)-octadec-9-enoate |

InChI |

InChI=1S/C37H54O5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-31(38)42-26-27(2)32-34(39)29-23-24-30-28(21-20-25-37(30,3)4)33(29)36(41)35(32)40/h12-13,23-24,27,39H,5-11,14-22,25-26H2,1-4H3/b13-12- |

InChI 键 |

UKWHJYIGJNETGA-SEYXRHQNSA-N |

手性 SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C)C1=C(C2=C(C3=C(C=C2)C(CCC3)(C)C)C(=O)C1=O)O |

规范 SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(C)C1=C(C2=C(C3=C(C=C2)C(CCC3)(C)C)C(=O)C1=O)O |

同义词 |

oleoyl neocryptotanshinone |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。